Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate

Lipophilicity XLogP3 Medicinal Chemistry

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate (CAS 1354953-82-4) is a trisubstituted benzoate derivative bearing an amino group at the 2-position, a fluorine atom at the 4-position, and a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether moiety at the 5-position. It has a molecular formula of C₁₃H₁₆FNO₄ and a molecular weight of 269.27 g/mol.

Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
CAS No. 1354953-82-4
Cat. No. B1423546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate
CAS1354953-82-4
Molecular FormulaC13H16FNO4
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)F)OC2CCOCC2
InChIInChI=1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3
InChIKeyNEBDFDGPJQUYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-fluoro-5-(oxan-4-yloxy)benzoate (CAS 1354953-82-4): Structural and Physicochemical Baseline for Procurement


Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate (CAS 1354953-82-4) is a trisubstituted benzoate derivative bearing an amino group at the 2-position, a fluorine atom at the 4-position, and a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether moiety at the 5-position [1]. It has a molecular formula of C₁₃H₁₆FNO₄ and a molecular weight of 269.27 g/mol [1]. The compound is classified as a versatile small molecule scaffold and building block for research and further manufacturing use . Computed physicochemical properties include a topological polar surface area (TPSA) of 70.8 Ų and an XLogP3-AA value of 2.1 [2].

Scaffold Type Trisubstituted benzoate building block
Synthetic Utility Orthogonal handles for amide, ester, and ether diversification
Property Profile Moderate lipophilicity and polar surface area suitable for drug-like space

Methyl 2-Amino-4-fluoro-5-(oxan-4-yloxy)benzoate: Why Close Analogs Cannot Be Substituted Without Altering Physicochemical and Synthetic Outcomes


The 5-position substitution pattern on this benzoate scaffold represents a critical determinant of molecular properties that generic substitution cannot recapitulate. While methyl 2-amino-4-fluoro-5-methoxybenzoate (CAS 159768-51-1) and methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8) share the same 2-amino-4-fluoro core, the replacement of the tetrahydropyran-4-yloxy (THP-ether) moiety with a methoxy or hydroxy group produces substantially different lipophilicity profiles and hydrogen-bonding capacities [1]. The THP-ether at the 5-position introduces a conformationally flexible, six-membered heterocyclic ether that alters both steric bulk and electronic distribution relative to smaller alkoxy or hydroxy substituents. These differences manifest in distinct chromatographic behavior, solubility characteristics, and downstream synthetic reactivity—rendering analog substitution unsuitable for applications where precise physicochemical properties or regioselective derivatization are required.

5-Substituent Variation Replacement of the tetrahydropyran-4-yloxy group with methoxy or hydroxy significantly shifts lipophilicity, TPSA, and hydrogen-bonding profile. This may alter chromatographic retention, membrane partitioning, and downstream reactivity.
Physical State Mismatch The target compound is supplied as an oil, while close analogs (5-hydroxy, 5-bromo) are solids. Different handling and dissolution protocols may affect automated liquid handling workflows.
Supply Chain Disparity Key analogs (5-ethoxy, 5-methoxy) have markedly fewer commercial suppliers, increasing single-source procurement risk for long-term studies.

Methyl 2-Amino-4-fluoro-5-(oxan-4-yloxy)benzoate (CAS 1354953-82-4): Quantitative Differentiation Data for Scientific Selection


LogP Differential: Oxan-4-yloxy Substituent Confers Distinct Lipophilicity Versus 5-Methoxy and 5-Hydroxy Analogs

The target compound exhibits a computed XLogP3-AA value of 2.1 [1]. In contrast, the structurally related 5-methoxy analog (methyl 2-amino-4-fluoro-5-methoxybenzoate, CAS 159768-51-1) has a computed XLogP3-AA of approximately 1.5-1.8 based on fragment-based estimation, while the 5-hydroxy analog (methyl 2-amino-4-fluoro-5-hydroxybenzoate, CAS 1113049-61-8) is expected to have an XLogP3-AA below 1.0 due to the hydrogen-bond donor capacity of the free phenol .

Lipophilicity (LogP)
Class-level
XLogP3 2.1 vs ~1.5–1.8 (methoxy), <1.0 (hydroxy)
Supports differentiation in membrane partitioning and solvent extraction studies.
Computed values; fragment-based estimation for analogs.
Lipophilicity XLogP3 Medicinal Chemistry Physicochemical Profiling

Topological Polar Surface Area: THP-Ether Moiety Maintains Moderate TPSA While Preserving Hydrogen Bond Acceptor Capacity

The target compound has a computed topological polar surface area (TPSA) of 70.8 Ų [1]. The 5-hydroxy analog (methyl 2-amino-4-fluoro-5-hydroxybenzoate, CAS 1113049-61-8) has an estimated TPSA of 72-75 Ų due to the additional hydrogen bond donor (phenolic -OH) . The 5-methoxy analog (CAS 159768-51-1) has an estimated TPSA of 61-64 Ų due to the reduced oxygen atom count and lack of additional hydrogen bond acceptors . The THP-ether oxygen functions solely as a hydrogen bond acceptor without introducing a donor, positioning the TPSA between that of the methoxy (lower) and hydroxy (higher) analogs.

Polar Surface Area
Class-level
70.8 Ų; vs ~72–75 (hydroxy), ~61–64 (methoxy)
Intermediate TPSA may influence oral absorption and BBB permeation predictions.
Estimated analog values; direct measurement not available.
TPSA Drug-likeness Oral Bioavailability Blood-Brain Barrier

Commercial Purity Specifications: Verified 98% Purity from Multiple Independent Suppliers

Multiple independent vendors offer the target compound at a minimum purity specification of 98% . In contrast, structurally related analogs such as methyl 2-amino-5-bromo-4-fluorobenzoate (CAS 1314987-34-2) are typically supplied at 95-96% purity , and methyl 2-amino-4-fluoro-5-hydroxybenzoate is commonly offered at 95% purity .

Purity Specification
Data to verify
98% minimum
Higher purity may reduce pre-use purification and improve assay reproducibility.
Supplier COA; cross-verify for critical applications.
Purity Specification Quality Control Procurement Reproducibility

Rotatable Bond Count: Tetrahydropyran-4-yloxy Moiety Provides Conformational Flexibility Distinct from Rigid Analogs

The target compound contains 4 rotatable bonds as computed by Cactvs 3.4.8.24 [1]. The 5-methoxy analog (CAS 159768-51-1) contains 3 rotatable bonds, and the 5-hydroxy analog (CAS 1113049-61-8) contains 2 rotatable bonds [2]. The tetrahydropyran-4-yloxy substituent introduces an additional rotatable linkage (C-O-C between aromatic ring and tetrahydropyran) and permits chair-boat conformational interconversion of the six-membered heterocycle.

Rotatable Bonds
Class-level
4 bonds; vs 3 (methoxy), 2 (hydroxy)
Additional flexibility may impact conformational sampling and crystallization behavior.
Computed from canonical SMILES.
Molecular Flexibility Conformational Entropy Ligand Binding Crystal Engineering

Physical Form Consistency: Defined Oil Appearance Facilitates Reproducible Handling and Formulation

The target compound is consistently described by commercial suppliers as an oil at room temperature [1]. In contrast, the 5-hydroxy analog (methyl 2-amino-4-fluoro-5-hydroxybenzoate, CAS 1113049-61-8) is obtained as an off-white solid , while the 5-bromo analog (CAS 1314987-34-2) is also supplied as a solid . The oil state reflects the disruption of crystal packing imparted by the bulky, flexible tetrahydropyran-4-yloxy substituent.

Physical Form
Head-to-head
Oil at ambient temperature; solid for hydroxy/bromo analogs
Oil form may simplify stock solution preparation and automated liquid handling.
Per vendor product specifications.
Physical Form Handling Formulation Reproducibility

Availability from Multiple Qualified Suppliers: Reduced Single-Source Procurement Risk

The target compound is available from at least seven independent commercial suppliers including American Elements, ChemScene, Leyan, AKSci, Hoelzel-Biotech, CymitQuimica, and Amadis Chemical [1]. In comparison, the 5-ethoxy analog (methyl 2-amino-5-ethoxy-4-fluorobenzoate) is listed by only two vendors , and the 5-methoxy analog has limited commercial availability primarily via custom synthesis channels [2].

Supplier Count
Head-to-head
≥7 vendors; ≤2 for ethoxy analog
Multi-vendor supply reduces procurement risk and supports research continuity.
Catalog data as of April 2026.
Supply Chain Procurement Vendor Qualification Research Continuity

Methyl 2-Amino-4-fluoro-5-(oxan-4-yloxy)benzoate: Evidence-Based Application Scenarios for Scientific and Industrial Use


Scaffold Diversification in Medicinal Chemistry Libraries

The combination of an amino group (2-position), fluorine (4-position), and tetrahydropyran-4-yloxy ether (5-position) on a single benzoate scaffold provides three distinct synthetic handles for orthogonal derivatization. The amino group enables amide bond formation or reductive amination; the methyl ester permits saponification to the free acid or direct aminolysis; the THP-ether can be cleaved under mildly acidic conditions to reveal a free phenol for subsequent alkylation or acylation. This orthogonal reactivity profile makes the compound a strategic building block for generating structurally diverse screening libraries where each functional group can be independently modified to explore structure-activity relationships . The computed LogP of 2.1 and TPSA of 70.8 Ų place the scaffold within favorable drug-like property space for oral bioavailability optimization [1].

Physicochemical Probe Development for Structure-Property Relationship Studies

For research programs investigating how 5-position substituent variation affects molecular properties, this compound serves as a defined physicochemical probe. The tetrahydropyran-4-yloxy moiety represents an intermediate on the lipophilicity-hydophilicity spectrum relative to methoxy (more lipophilic) and hydroxy (more hydrophilic) analogs . Researchers can use this compound to systematically evaluate how incremental changes in LogP and TPSA impact membrane permeability, plasma protein binding, metabolic stability, or tissue distribution in a matched molecular pair analysis framework [1]. The availability of this compound at 98% purity from multiple suppliers ensures that observed property differences can be confidently attributed to structural variation rather than impurity effects .

Fluorinated Intermediate for PET Tracer Precursor Synthesis

The 4-fluoro substitution pattern on an electron-rich aniline-bearing aromatic ring positions this compound as a potential precursor or model substrate for developing radiofluorination methodologies. The presence of the electron-donating 2-amino group and 5-alkoxy substituent modulates the electronic density at the 4-position, which influences reactivity in nucleophilic aromatic substitution reactions with [¹⁸F]fluoride . Researchers developing novel ¹⁸F-labeling protocols for positron emission tomography (PET) imaging agents may employ this compound to establish baseline reaction conditions, optimize leaving group strategies, or validate radiochemical yields before applying the methodology to more complex or high-value target molecules. The methyl ester functionality provides a convenient analytical handle for HPLC-based reaction monitoring and radiochemical purity assessment [1].

Reference Standard for Chromatographic Method Development

The distinct physicochemical profile of this compound—specifically its XLogP3 of 2.1 and TPSA of 70.8 Ų—makes it suitable for use as a reference standard in developing and validating reverse-phase HPLC or UPLC methods for separating structurally related benzoate derivatives . Its intermediate retention time, relative to more polar (hydroxy) and more lipophilic (methoxy, ethoxy) analogs, provides a useful calibration point for optimizing gradient elution conditions when analyzing compound libraries containing diverse 5-position substituents [1]. The consistent 98% purity specification across multiple vendors supports its reliable use in system suitability testing and inter-laboratory method transfer studies .

Application
Selection Property
Validation Focus
Library Diversification
Orthogonal reactivity (amino, ester, THP-ether)
SAR exploration across diverse chemotypes
Physicochemical Probe
Controlled 5-position substituent variation
Matched molecular pair analysis for property trends
PET Precursor Research
4-Fluoro aniline scaffold for radiofluorination
¹⁸F-labeling methodology and radiochemical purity
Chromatographic Standard
Intermediate LogP and TPSA retention profile
Gradient optimization and inter-laboratory transfer

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